6-Methoxy-3-phenylbenzo[e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-phenylbenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a benzene ring fused to a triazine ring, with a methoxy group at the 6th position and a phenyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of appropriate aryl iodides using Bu3SnH- and TMS3SiH-assisted cyclization. This method involves the thermodynamically favored attack of a carbon-centered radical on the heterocyclic nitrogen atom, leading to the formation of planar Blatter radicals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine undergoes various chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization. These reactions are facilitated by the presence of the triazine ring, which provides a rich nitrogen content and high chemical stability .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, as well as specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, electrophilic addition reactions may yield substituted triazine derivatives, while nucleophilic displacement can lead to the formation of various functionalized triazines .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-phenylbenzo[e][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. These interactions can lead to significant biological effects, such as the modulation of cellular pathways and the inhibition of disease-related targets .
Vergleich Mit ähnlichen Verbindungen
- 6-Methoxybenzofuran
- 6-Methoxybenzothiophene
- 6-Methoxy-3-phenylbenzo[e][1,2,4]triazine derivatives
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a methoxy group and a phenyl group on the triazine ring. This structural feature enhances its chemical stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions and form stable products further distinguishes it from other triazine derivatives .
Eigenschaften
Molekularformel |
C14H11N3O |
---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
6-methoxy-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)15-14(17-16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
BVAOIOYDFMVTPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=NC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.